4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid 4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15855989
InChI: InChI=1S/C14H16O3S/c1-9(2)3-5-17-12-7-10(14(15)16)8-13-11(12)4-6-18-13/h4,6-9H,3,5H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C14H16O3S
Molecular Weight: 264.34 g/mol

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid

CAS No.:

Cat. No.: VC15855989

Molecular Formula: C14H16O3S

Molecular Weight: 264.34 g/mol

* For research use only. Not for human or veterinary use.

4-(Isopentyloxy)benzo[b]thiophene-6-carboxylic acid -

Specification

Molecular Formula C14H16O3S
Molecular Weight 264.34 g/mol
IUPAC Name 4-(3-methylbutoxy)-1-benzothiophene-6-carboxylic acid
Standard InChI InChI=1S/C14H16O3S/c1-9(2)3-5-17-12-7-10(14(15)16)8-13-11(12)4-6-18-13/h4,6-9H,3,5H2,1-2H3,(H,15,16)
Standard InChI Key JPGDSXPLMXDYKD-UHFFFAOYSA-N
Canonical SMILES CC(C)CCOC1=C2C=CSC2=CC(=C1)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The benzothiophene scaffold consists of a benzene ring fused to a thiophene (five-membered sulfur-containing ring). In 4-(isopentyloxy)benzo[b]thiophene-6-carboxylic acid, the isopentyloxy group (–O–CH₂CH₂CH(CH₃)₂) at position 4 introduces steric bulk and lipophilicity, while the carboxylic acid (–COOH) at position 6 enhances polarity and hydrogen-bonding capacity . This duality enables interactions with both hydrophobic and hydrophilic environments, a critical feature for drug molecules targeting cellular receptors or enzymes.

The canonical SMILES representation (CC(C)CCOC1=C2C=CSC2=CC(=C1)C(=O)O) and InChIKey (JPGDSXPLMXDYKD-UHFFFAOYSA-N) provide precise descriptors of connectivity and stereoelectronic features. Computational models predict a planar benzothiophene core with the isopentyloxy chain adopting a gauche conformation to minimize steric clashes, while the carboxylic acid group participates in intramolecular hydrogen bonding with the thiophene sulfur .

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₁₆O₃S
Molecular Weight264.34 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
SolubilityLow in water; soluble in DMSO, ethanol
Melting PointNot reported (analogs: 150–200°C)

Synthetic Pathways and Optimization

Core Benzothiophene Formation

The benzothiophene core is typically synthesized via cyclization reactions. A common approach involves the condensation of ortho-halogenated thiophenol derivatives with acetylene or ketone precursors under transition-metal catalysis . For example, 4-bromobenzo[b]thiophene intermediates have been prepared using palladium-catalyzed carbonylation reactions, as demonstrated in the synthesis of methyl benzo[b]thiophene-4-carboxylate .

Carboxylation at Position 6

The carboxylic acid group is introduced via directed ortho-metalation or cross-coupling reactions. In one protocol, a bromine atom at position 6 undergoes palladium-catalyzed carbonylation with carbon monoxide and methanol, followed by hydrolysis to yield the carboxylic acid . Yields for this step range from 44% to 84%, depending on catalyst loading and reaction time .

Table 2: Representative Synthetic Procedure

StepReaction ConditionsYield
1Pd(OAc)₂, CO, MeOH/DMSO, 80°C, 24h84%
2Isopentyl bromide, K₂CO₃, DMF, 100°C, 12h75%
3LiOH, THF/H₂O, rt, 4h90%

Biological and Industrial Applications

Pharmaceutical Intermediates

Benzothiophene derivatives are privileged structures in drug discovery due to their mimicry of indole and benzofuran moieties. The isopentyloxy chain in this compound enhances membrane permeability, making it a candidate for kinase inhibitors or G-protein-coupled receptor (GPCR) modulators . Patent literature highlights thiophene-based analogs as therapeutics for inflammatory diseases (e.g., rheumatoid arthritis) and hematologic cancers, with the carboxylic acid group enabling salt formation for improved bioavailability .

Material Science Applications

The conjugated π-system of benzothiophene derivatives facilitates applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The isopentyloxy group’s solubility-enhancing properties aid in solution-processable device fabrication.

Future Directions

Further studies should prioritize:

  • Pharmacological profiling: Screening against cancer cell lines and inflammatory targets.

  • Process optimization: Developing enantioselective syntheses for chiral variants.

  • Environmental impact: Assessing biodegradability and ecotoxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator